molecular formula C23H22N2O2 B12170265 N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide

N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide

Cat. No.: B12170265
M. Wt: 358.4 g/mol
InChI Key: FLVKFINQSHTXQN-UHFFFAOYSA-N
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Description

N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It belongs to a class of benzamide derivatives that have been identified as a promising scaffold for the development of pancreatic β-cell protective agents . Research on analogous structures has shown that this chemotype can protect insulin-producing β-cells from dysfunction and death induced by endoplasmic reticulum (ER) stress . ER stress in pancreatic β-cells is a significant pathological mechanism contributing to the development of both Type 1 and Type 2 Diabetes, making molecules that modulate this pathway of high therapeutic interest . The compound features a complex structure designed to mimic peptides, which may contribute to improved aqueous solubility and bioavailability compared to earlier lead compounds . Its mechanism of action is believed to involve the modulation of the unfolded protein response (UPR) signaling pathway within the ER, helping to restore cellular homeostasis under stress conditions . This makes it a valuable research tool for investigating the molecular pathways of diabetes and for identifying new potential anti-diabetic drugs. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-[1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl]benzamide

InChI

InChI=1S/C23H22N2O2/c1-25(17-18-11-5-2-6-12-18)22(21(26)19-13-7-3-8-14-19)24-23(27)20-15-9-4-10-16-20/h2-16,22H,17H2,1H3,(H,24,27)

InChI Key

FLVKFINQSHTXQN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The method involves reacting benzoyl chloride or benzoic acid with the amine intermediate 1-[benzyl(methyl)amino]-2-oxo-2-phenylethylamine in the presence of an alkali metal hydroxide (e.g., NaOH or KOH). The base neutralizes HCl generated during the reaction, driving the amidation to completion. Key parameters include:

  • Molar Ratios :

    • Amine : Base : Water = 1 : 1.5–3 : 30–50.

    • Benzoyl chloride : Amine = 1–1.5 : 1.

  • Temperature :

    • Ice bath cooling (<10°C) during benzoyl chloride addition to mitigate exothermic side reactions.

    • Room temperature (20–25°C) for post-addition reaction (2–3 hours).

Workup and Purification

The product’s insolubility in water simplifies isolation:

  • Filtration to collect the solid precipitate.

  • Washing with water to neutrality.

  • Vacuum drying at 70–80°C for 8–10 hours.
    This method avoids organic solvents, reducing costs and environmental impact while achieving yields up to 99% for analogous compounds.

Multi-Step Synthesis from 2-Aminoacetophenone

A stepwise approach builds the amine intermediate before amidation.

Synthesis of 1-[Benzyl(methyl)amino]-2-oxo-2-phenylethylamine

  • Reductive Amination :
    React 2-aminoacetophenone with benzylmethylamine in the presence of a reducing agent (e.g., NaBH4 or NaBH3CN).

    • Solvent: Methanol or ethanol.

    • Temperature: 0–25°C.

    • Yield: ~70–85% (estimated from analogous reactions).

  • Protection/Deprotection (if required) :
    Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during subsequent steps.

Amidation with Benzoyl Chloride

  • Schotten-Baumann Conditions :

    • Dissolve the amine intermediate in aqueous NaOH.

    • Slowly add benzoyl chloride with vigorous stirring.

    • Yield: ~80–90% (extrapolated from similar amidation reactions).

Coupling Agent-Mediated Synthesis in Organic Solvents

For enhanced control over reaction conditions, coupling agents facilitate amide bond formation in anhydrous environments.

Reagents and Conditions

  • Coupling Agents : EDCl/HOBt or DCC.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Temperature : 0°C to room temperature.

Procedure

  • Activate benzoic acid with EDCl/HOBt for 30 minutes.

  • Add the amine intermediate and stir for 12–24 hours.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

  • Yield : ~75–85% (based on comparable syntheses).

Comparative Analysis of Methods

Parameter Aqueous Method Multi-Step Coupling Agent
Yield Up to 99%~70–85% (amine) + 80–90%~75–85%
Solvent WaterMethanol/WaterDCM/THF
Purification FiltrationColumn chromatographyColumn chromatography
Environmental Impact Low (no organic solvents)ModerateHigh (organic waste)
Cost LowModerateHigh (coupling agents)

Challenges and Mitigation Strategies

  • Amine Intermediate Stability : The oxo group in 1-[benzyl(methyl)amino]-2-oxo-2-phenylethylamine may undergo hydrolysis under acidic or basic conditions. Mitigation includes strict pH control and low-temperature reactions.

  • Stereochemical Control : If enantiomerically pure product is required, chiral auxiliaries or catalysts must be introduced, though this adds complexity .

Chemical Reactions Analysis

Types of Reactions

N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide exhibits antimicrobial activity. It may interact with specific enzymes or receptors, potentially inhibiting their activity and leading to antimicrobial effects. Studies on its binding affinity to various biological targets are ongoing, aiming to elucidate its mechanism of action in combating infections.

Anticancer Potential

The compound has shown promise in anticancer studies. Its ability to modulate cellular pathways suggests it could inhibit cancer cell proliferation by targeting specific molecular mechanisms involved in tumor growth. The structure-activity relationship analysis indicates that modifications to its chemical structure can enhance its potency against different cancer types .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Modern techniques such as continuous flow reactors are employed for industrial production, optimizing conditions like temperature and pressure to improve yield and efficiency.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in therapeutic contexts:

  • Anticancer Activity : A study indicated that derivatives of similar compounds have been evaluated for their efficacy against various cancer cell lines, showing promising results that warrant further exploration into the anticancer properties of this compound .
  • Mechanism of Action : Investigations into the mechanism by which this compound interacts with cellular targets have revealed potential pathways involved in apoptosis and cell cycle regulation, which are crucial for developing new cancer therapies .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and metabolic profiles for related compounds, indicating that this compound may also exhibit similar beneficial properties when developed further .

Mechanism of Action

The mechanism of action of N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The diketonic C–C bond in N-(2-Oxo-2-phenylacetyl)benzamide (1.5401 Å) is longer than standard Csp²–Csp² bonds, suggesting conformational flexibility absent in the target compound .

Efficiency Comparison :

  • The target compound’s synthesis achieves moderate yields (50–70%) using HATU/NMM, comparable to CuI/Na ascorbate-mediated click chemistry for triazole-containing benzamides .

Physicochemical Properties

Lipophilicity (logP) and hydrogen-bonding capacity critically influence bioavailability:

Compound Calculated logP* Hydrogen Bond Acceptors Hydrogen Bond Donors References
Target Compound ~3.2 3 1
N-(2-Oxo-2-phenylacetyl)benzamide 2.8 4 1
N-methyl-N-(1-oxo-1-phenylpropan-2-yl)benzamide 3.5 2 0

*Estimated using fragment-based methods.

Key Observations :

  • Methylation of the amine (e.g., in N-methyl analogues) reduces hydrogen-bond donors, enhancing membrane permeability .
  • The target compound’s logP (~3.2) balances solubility and absorption, ideal for CNS-targeting agents .

Contrasts :

  • Despite structural similarities, biological activities vary widely due to substituent-driven target specificity. For example, the target compound’s radiochemical utility contrasts with the β-cell activity of simpler benzamides .

Biological Activity

N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}benzamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C21H22N2O\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}

This compound features a benzamide backbone with a unique substitution pattern that enhances its biological activity. The synthesis typically involves the reaction of benzyl(methyl)amine with appropriate acylating agents to yield the desired amide.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor for specific enzymes or receptors involved in disease processes. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase, which is crucial in folate metabolism and DNA synthesis.
  • Receptor Modulation : It has been observed to interact with neurotransmitter receptors, potentially influencing neuroleptic activity and offering therapeutic benefits in psychiatric disorders.

Table 1: Biological Activity Summary

Activity TypeTargetEffectivenessReference
Enzyme InhibitionDihydrofolate ReductaseModerate to High
Neuroleptic ActivityDopamine Receptors15x more active than metoclopramide
Cancer Cell Proliferation InhibitionRET KinaseModerate to High

Case Studies

  • Neuroleptic Activity : A study evaluated the neuroleptic effects of this compound analogs. It was found that certain derivatives exhibited significant antipsychotic effects, with one compound being 408 times more potent than traditional treatments such as haloperidol .
  • Cancer Research : Another investigation focused on the compound's potential as a RET kinase inhibitor. The results indicated that specific derivatives could effectively inhibit cell proliferation driven by RET mutations, suggesting a promising avenue for cancer therapy .
  • HCV Inhibition : Research into non-nucleoside inhibitors for Hepatitis C virus (HCV) revealed that compounds related to this compound exhibited potent activity against viral replication, highlighting its potential in antiviral applications .

Q & A

Q. How are spectroscopic data interpreted to resolve structural ambiguities?

  • Methodology :
  • Analyze 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Compare experimental IR carbonyl stretches (~1680–1720 cm⁻¹) with DFT-calculated values .

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